![molecular formula C24H26N2O3 B2711630 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide CAS No. 898433-15-3](/img/structure/B2711630.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides. It has been extensively researched for its potential use in the field of medicine, particularly in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Pro-Drug Systems for Cancer Treatment
- Bioreductive Activation for Hypoxic Tumors: Compounds featuring nitrofuranylmethyl derivatives, which share a furan component with the compound of interest, have been explored for their potential as pro-drugs. These compounds are designed to release therapeutic drugs selectively in hypoxic solid tumors, offering a promising approach to cancer treatment by exploiting the unique environment of tumor cells (Berry et al., 1997).
Advances in Organic Synthesis
- C-H Bond Activation for Selective Synthesis: Research on the catalyzed oxidative olefination of N-methoxybenzamides, which shares a similarity with the benzamide portion of the compound of interest, demonstrates the selective formation of valuable tetrahydroisoquinolinone products. This highlights the role of directed C-H bond activation in facilitating mild, efficient, and versatile organic synthesis processes (Rakshit et al., 2011).
Sigma-2 Receptor Probes
- Ligands for Sigma-2 Receptor Studies: Studies have introduced benzamide analogues, like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), as ligands for sigma-2 receptors. These compounds are instrumental in understanding receptor biology and could inform the development of therapeutic agents targeting sigma-2 receptors in various diseases, including cancer (Xu et al., 2005).
Development of Serotonin Receptor Antagonists
- Serotonin-3 Receptor Antagonists: Research into the development of potent serotonin-3 (5-HT3) receptor antagonists has led to the discovery of compounds with significant activity. These studies are critical for developing new treatments for conditions mediated by the 5-HT3 receptor, such as nausea and vomiting associated with chemotherapy (Harada et al., 1995).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-28-21-11-9-19(10-12-21)24(27)25-16-22(23-8-5-15-29-23)26-14-13-18-6-3-4-7-20(18)17-26/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPNSDLBHVTVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.